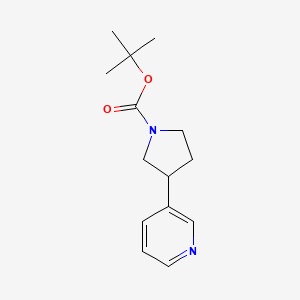
tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate, also known as TBPC, is an organic compound of the pyrrolidine family. It is a white crystalline solid with a melting point of 120-122 °C. TBPC is a versatile chemical that has been used in a variety of scientific research applications, including drug delivery, chemical synthesis, and medicinal chemistry. The compound has been studied extensively in recent years, and its unique properties have made it a popular choice for laboratory experiments.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
One application involves the enantioselective synthesis of substituted pyrrolidines, which are valuable intermediates in pharmaceutical synthesis. Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, achieving high yields and enantioselectivity. This method is applicable to electronically neutral and rich substituted phenyl substrates, highlighting its versatility in synthesizing chiral pyrrolidines (Chung et al., 2005).
Crystal Structure Analysis
Naveen et al. (2007) focused on the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate. Through X-ray diffraction studies, they confirmed the structural details of the compound, providing insights into its conformation and intermolecular interactions. Such structural analyses are crucial for understanding the properties and reactivity of these compounds (Naveen et al., 2007).
Hydrogen Bond Studies
Baillargeon et al. (2014) explored the hydrogen bonds between acidic protons from alkynes and amides and carbonyl oxygen atoms as acceptor partners, using crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate. Their study sheds light on the orientation of the carbamate and amide dipoles, contributing to our understanding of molecular interactions and the design of molecules with desired properties (Baillargeon et al., 2014).
Synthesis of Highly Functionalized Compounds
Sasaki et al. (2020) reported on the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, demonstrating their utility in synthesizing a novel series of macrocyclic Tyk2 inhibitors. This study exemplifies the application of tert-butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate derivatives in medicinal chemistry, highlighting their potential in drug discovery (Sasaki et al., 2020).
Process Development and Synthesis
Li et al. (2012) described the process development and pilot-plant synthesis of a compound related to tert-butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate, showcasing the scalability of synthesis methods for industrial applications. Their work underscores the importance of efficient synthesis techniques in the production of pharmaceutical intermediates (Li et al., 2012).
Propiedades
IUPAC Name |
tert-butyl 3-pyridin-3-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-6-12(10-16)11-5-4-7-15-9-11/h4-5,7,9,12H,6,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUOQWYRDVFCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729446 | |
| Record name | tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate | |
CAS RN |
874218-24-3 | |
| Record name | tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



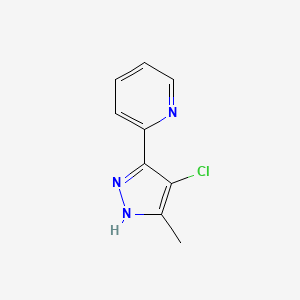
![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)
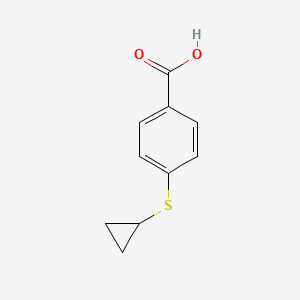
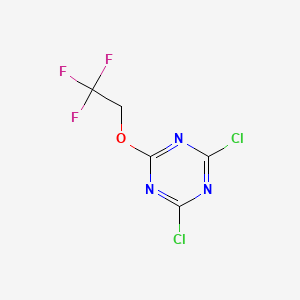
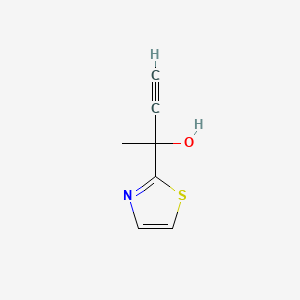
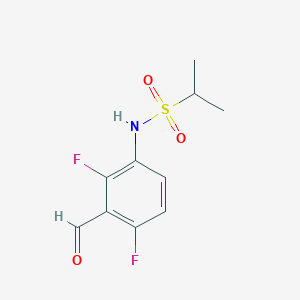
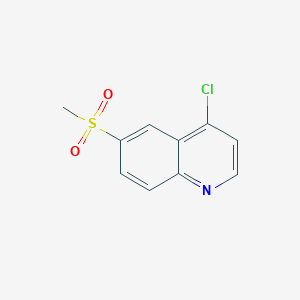
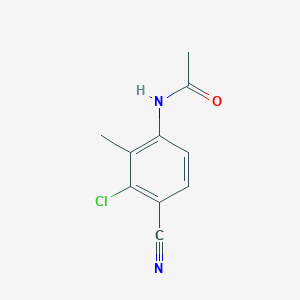
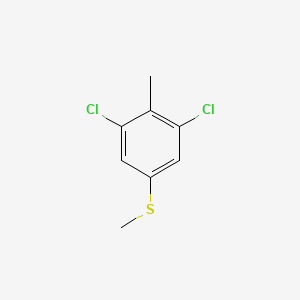
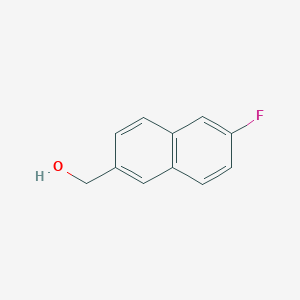
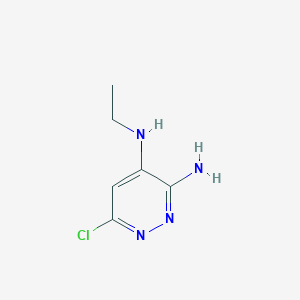
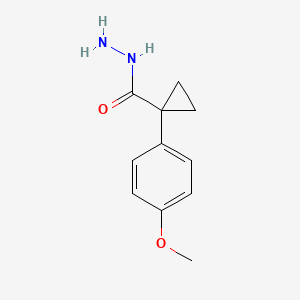
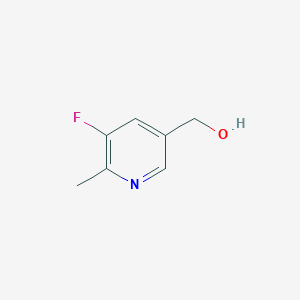
![3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one](/img/structure/B1457070.png)